molecular formula C18H28ClN3OSi B11831196 7H-Pyrrolo[2,3-d]pyrimidine, 2-chloro-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-

7H-Pyrrolo[2,3-d]pyrimidine, 2-chloro-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-

Cat. No.: B11831196
M. Wt: 366.0 g/mol
InChI Key: JFOZELAKWDLAAO-UHFFFAOYSA-N
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Description

7H-Pyrrolo[2,3-d]pyrimidine, 2-chloro-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

7H-Pyrrolo[2,3-d]pyrimidine, 2-chloro-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phosphorus oxychloride for chlorination, potassium osmate hydrate, and sodium periodate for oxidation . These reagents facilitate the formation of key intermediates and final products.

Major Products Formed

The major products formed from these reactions include various pharmaceutical intermediates and kinase inhibitors, which are crucial for therapeutic applications .

Scientific Research Applications

7H-Pyrrolo[2,3-d]pyrimidine, 2-chloro-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it acts as a scaffold for developing potent kinase inhibitors, which interfere with the Janus kinase (JAK) – signal transducer and activator of transcription protein (STAT) signaling pathway . This pathway is crucial for cell division, death, and tumor formation processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7H-Pyrrolo[2,3-d]pyrimidine, 2-chloro-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]- lies in its specific structural modifications, which enhance its reactivity and potential as a pharmaceutical intermediate. Its ability to serve as a versatile building block for the synthesis of various therapeutic agents sets it apart from other similar compounds .

Properties

IUPAC Name

tert-butyl-[4-(2-chloropyrrolo[2,3-d]pyrimidin-7-yl)cyclohexyl]oxy-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28ClN3OSi/c1-18(2,3)24(4,5)23-15-8-6-14(7-9-15)22-11-10-13-12-20-17(19)21-16(13)22/h10-12,14-15H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOZELAKWDLAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCC(CC1)N2C=CC3=CN=C(N=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClN3OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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